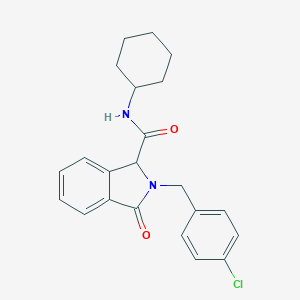![molecular formula C18H14Cl2N2 B293062 8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B293062.png)
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with 4-methyl-2-chloroquinoline under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as copper sulfate, to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with additional functional groups .
科学的研究の応用
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
作用機序
The mechanism of action of 8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has antioxidant properties that help protect cells from oxidative stress .
類似化合物との比較
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is similar to other quinoline derivatives, such as 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid and 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile . it is unique in its specific chemical structure and the presence of both chloro and methyl groups, which contribute to its distinct biological activities. The presence of these functional groups enhances its ability to interact with molecular targets and exhibit potent biological effects.
特性
分子式 |
C18H14Cl2N2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
8-chloro-1-(4-chlorophenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H14Cl2N2/c1-11-15-8-9-22(14-5-2-12(19)3-6-14)18(15)16-10-13(20)4-7-17(16)21-11/h2-7,10H,8-9H2,1H3 |
InChIキー |
FGLOCTXHRKYREZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=C1CCN3C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C2CCN(C2=C3C=C(C=CC3=N1)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)

![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292993.png)
![(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone](/img/structure/B292994.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B292995.png)
![1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292996.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292998.png)
![11-(4-Chlorophenyl)-15-methyl-14-prop-2-enyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293001.png)
![11-(2-Chlorophenyl)-14,15-dimethyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293002.png)
![11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293004.png)
![2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B293006.png)
